molecular formula C9H10BrNO B2653014 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol CAS No. 904929-23-3

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Cat. No.: B2653014
CAS No.: 904929-23-3
M. Wt: 228.089
InChI Key: AWPRDKYQBBXYKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol typically involves the bromination of 5,6,7,8-tetrahydroquinolin-8-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Quinoline derivatives

    Reduction: 3-Bromo-5,6,7,8-tetrahydroquinoline

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol exhibits significant anticancer effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Cell Lines Tested :
    • HeLa (human cervix carcinoma)
    • HT-29 (colorectal adenocarcinoma)
    • A2780 (ovarian carcinoma)

In vitro studies demonstrated that this compound induces apoptosis and cell cycle arrest in these cell lines through mechanisms involving oxidative stress and modulation of mitochondrial function.

Cell LineIC50 (µM)Mechanism of Action
HeLa2.5Apoptosis induction
HT-291.9Cell cycle arrest
A27803.0Mitochondrial stress

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Study Findings

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

Results indicated that modifications at the hydroxyl position enhance antimicrobial efficacy.

Given its promising biological activities, research is ongoing to explore the potential of this compound as a therapeutic agent for various diseases:

  • Cancer Treatment : Targeting specific cancer cell pathways.
  • Antimicrobial Agents : Development of new agents against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyl group at the 8-position and the bromine atom at the 3-position may play crucial roles in its biological activity by facilitating binding to target proteins and enzymes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroquinolin-8-ol
  • 3-Bromoquinoline
  • 5,6,7,8-Tetrahydroquinoline

Comparison: 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the tetrahydroquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs . For example, 5,6,7,8-tetrahydroquinolin-8-ol lacks the bromine atom, limiting its reactivity in substitution reactions. Similarly, 3-Bromoquinoline lacks the tetrahydro structure, which may affect its biological activity and chemical properties .

Biological Activity

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

IUPAC Name: this compound
CAS Number: 904929-23-3
Molecular Formula: C9H10BrN
Molecular Weight: 212.09 g/mol
SMILES Notation: C1CCC2=C(C1)C=C(C=N2)Br

The biological activity of this compound is attributed to its structural characteristics. The presence of a bromine atom at the 3-position and a hydroxyl group at the 8-position allows the compound to interact with various biological targets. These interactions may involve:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase and certain kinases.
  • Antimicrobial Activity: Preliminary studies indicate that it possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties: Research suggests potential antiproliferative effects on cancer cell lines.

Antimicrobial Activity

A study assessing the antimicrobial effects of this compound revealed that it exhibits inhibitory effects against a range of pathogens. The Minimum Inhibitory Concentrations (MICs) were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has promising potential as an antimicrobial agent.

Anticancer Activity

In vitro studies demonstrate the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the findings from a study investigating its effects on human cancer cells:

Cell LineIC50 (µM)Effect on Cell Viability (%)
HeLa2550%
MCF-71570%
A5492060%

These results suggest that the compound can significantly reduce cell viability in cancerous cells.

Case Studies and Research Findings

  • Study on Wound Healing : A recent study synthesized novel spiro-tetrahydroquinoline derivatives including variants of this compound. The derivatives showed enhanced wound healing properties in human keratinocyte cells (HaCaT), with survival rates indicating limited cytotoxicity at lower concentrations .
  • Inhibition Studies : Research demonstrated that at higher concentrations (50 µM), the compound inhibited secretion pathways in bacterial models by approximately 50%, showcasing its potential as an antibacterial therapeutic .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5,8,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPRDKYQBBXYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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